molecular formula C19H21ClN4O4S B2391390 N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide CAS No. 899989-68-5

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide

Cat. No. B2391390
CAS RN: 899989-68-5
M. Wt: 436.91
InChI Key: PNLLZOCHDWJMJS-UHFFFAOYSA-N
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Description

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C19H21ClN4O4S and its molecular weight is 436.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The synthesis of novel chemical entities, including those with chlorophenyl, thieno[3,4-c]pyrazol, and methylpiperidinyl moieties, is a significant area of research. Such compounds are often designed to exhibit specific biological activities, including antimicrobial, antifungal, and anticancer properties. Studies on similar compounds, such as those incorporating pyrazole or thioxothiazolidinone derivatives, highlight the ongoing efforts to develop new therapeutic agents. For instance, compounds with structural modifications around the chlorophenyl and pyrazole groups have been synthesized and evaluated for their biological activities, including antimicrobial and anticancer effects (Kadah, 2016), (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).

Anticancer and Antimicrobial Agents

The development of anticancer and antimicrobial agents is a critical area of research, with many studies focusing on the synthesis of novel compounds that can inhibit the growth of cancer cells or microbial pathogens. For example, pyrazole derivatives have been synthesized and shown to exhibit significant antimicrobial and anticancer activities, suggesting the potential utility of these compounds in pharmaceutical applications (Katariya, Vennapu, & Shah, 2021).

Pharmacological Evaluation

The pharmacological evaluation of newly synthesized compounds involves assessing their therapeutic potential through in vitro and in vivo studies. This includes determining their efficacy in inhibiting specific biological targets, evaluating their toxicity profiles, and understanding their mechanisms of action. For compounds related to the one of interest, such evaluations have led to insights into their potential as therapeutic agents, with studies exploring their use as anti-inflammatory, anticonvulsant, and antipsychotic medications (Wise et al., 1987).

properties

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O4S/c1-12-6-8-23(9-7-12)19(26)18(25)21-17-15-10-29(27,28)11-16(15)22-24(17)14-4-2-13(20)3-5-14/h2-5,12H,6-11H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLLZOCHDWJMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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